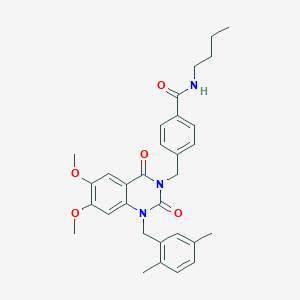![molecular formula C14H13ClN2O3S B2361782 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380166-87-8](/img/structure/B2361782.png)
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly specific and potent inhibitor of a protein called factor Xa, which plays a key role in blood clotting. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine works by binding to the active site of factor Xa, preventing it from interacting with other proteins involved in blood clotting. This leads to a decrease in the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine have been extensively studied. The compound has been shown to effectively inhibit factor Xa activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 6-8 hours in rats. Additionally, the compound has been shown to have a low propensity for off-target effects, making it a promising candidate for the development of anticoagulant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its high specificity for factor Xa. This allows for the selective inhibition of factor Xa activity, without affecting other proteins involved in blood clotting. Additionally, the compound has a low propensity for off-target effects, making it a reliable research tool. However, one limitation of using the compound in lab experiments is its high cost, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the research on 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One potential direction is the development of anticoagulant drugs based on the compound. Another potential direction is the study of the compound's effects on other biological processes, such as inflammation and angiogenesis. Additionally, the development of more cost-effective synthesis methods for the compound may increase its accessibility to researchers.
Synthesemethoden
Several methods have been developed for the synthesis of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One of the most common methods involves the reaction of 4-chlorophenylsulfonyl chloride with 3-aminopyridine to form 4-(4-chlorophenylsulfonyl)pyridin-3-amine. This intermediate is then reacted with azetidine-3-carboxylic acid to yield 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine has been extensively studied for its potential use in scientific research. Its ability to inhibit factor Xa makes it a promising candidate for the development of anticoagulant drugs. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as thrombosis and atherosclerosis. Additionally, the compound has been used as a research tool to study the role of factor Xa in various biological processes.
Eigenschaften
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZUKIURCGKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)
![2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2361702.png)
![3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2361703.png)
![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)
![2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361720.png)